molecular formula C22H27N3O5 B600155 (1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate CAS No. 106927-97-3

(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate

Cat. No.: B600155
CAS No.: 106927-97-3
M. Wt: 413.474
InChI Key: FARFFIGGGRCEFT-SJORKVTESA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

  • δ 1.45 (s, 9H) : tert-butyl group.
  • δ 3.20–4.10 (m, 8H) : Protons of the diazepine and pyridazine rings.
  • δ 4.70 (dd, J = 12.8, 5.5 Hz, 1H) : Methine proton adjacent to the phthalimide group.
  • δ 7.85–7.95 (m, 4H) : Aromatic protons of the phthalimide moiety.

¹³C NMR (126 MHz, CDCl₃):

  • δ 28.1 : tert-butyl carbons.
  • δ 80.5 : Quaternary carbon of the carboxylate group.
  • δ 167.8, 168.2 : Carbonyl carbons of the phthalimide.
  • δ 172.5 : Ester carbonyl carbon.

Infrared (IR) Spectroscopy

Key absorptions include:

  • ~1680–1700 cm⁻¹ : Stretching vibrations of the phthalimide carbonyl groups.
  • ~1745 cm⁻¹ : Ester carbonyl (C=O) of the tert-butyl carboxylate.
  • ~3300 cm⁻¹ : N-H stretching (weak, due to hydrogen bonding in the diazepine ring).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 414.20 [M+H]⁺ (calc. 413.47).
  • Major fragments at m/z 356.12 (loss of tert-butoxy group) and m/z 160.08 (phthalimide ion).

Properties

IUPAC Name

tert-butyl (4S,7R)-7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-22(2,3)30-21(29)17-11-7-13-23-12-6-10-16(20(28)25(17)23)24-18(26)14-8-4-5-9-15(14)19(24)27/h4-5,8-9,16-17H,6-7,10-13H2,1-3H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARFFIGGGRCEFT-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN2N1C(=O)C(CCC2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN2N1C(=O)[C@@H](CCC2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743448
Record name tert-Butyl (1S,9R)-9-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-10-oxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106928-01-2, 106927-97-3
Record name 6H-Pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid, 9-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)octahydro-10-oxo-, 1,1-dimethylethyl ester, (1S-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106928-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1S,9R)-9-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-10-oxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate, with the CAS number 106927-97-3, is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple functional groups that may contribute to its pharmacological properties.

The molecular formula of this compound is C22H27N3O5C_{22}H_{27}N_{3}O_{5}, with a molecular weight of 413.47 g/mol. Its structural features include:

  • Dioxoisoindolin moiety
  • Pyridazino and diazepine rings
  • A tert-butyl group contributing to lipophilicity

The compound exhibits a LogP value of 1.41, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For example, diarylmethane derivatives have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves the modulation of apoptotic pathways and signaling proteins such as AKT and ERK .

Compound Activity Mechanism
DiarylmethaneHigh inhibition of cancer cell proliferationModulation of phospho-p38 and phospho-Akt pathways
(1S,9R) CompoundPotentially similar due to structural analogiesNeeds further investigation

Neuropharmacological Effects

The structural characteristics of this compound suggest possible neuropharmacological applications. Compounds with similar diazepine structures are often studied for their anxiolytic and sedative effects. The interactions with GABA receptors could be a potential area for exploration.

Research Findings

A review of existing literature reveals limited but promising findings regarding the biological activity of this compound:

  • In Vitro Studies : Preliminary tests indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .
  • Molecular Docking Studies : Computational studies suggest potential binding interactions with key biological targets involved in cancer progression and neuropharmacology. These findings warrant further experimental validation.

Case Studies

Although specific case studies on this compound are scarce, related compounds have been documented:

Case Study 1: Diarylmethane Derivative

A study demonstrated that a diarylmethane derivative exhibited significant anticancer activity by inducing apoptosis in colorectal cancer cells through the activation of caspase pathways. The study highlighted the importance of structural features in enhancing biological activity .

Case Study 2: Diazepine Analog

Another research focused on diazepine analogs showed promising results in reducing anxiety-like behaviors in animal models. This reinforces the potential utility of diazepine-containing compounds in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with three analogs, focusing on structural features, physicochemical properties, and applications.

Comparison with (1S,9S)-tert-Butyl 9-Amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate

This analog (stereochemistry: 1S,9S) replaces the 1,3-dioxoisoindolin-2-yl group with an amino (-NH₂) substituent. Key differences include:

  • Functional Group Reactivity: The amino group enables nucleophilic reactions (e.g., acylations, alkylations), whereas the dioxoisoindolin-2-yl group acts as a phthalimide-based protecting group, removable via hydrazinolysis .
  • Applications: The amino variant is likely used in peptide mimetics, while the target compound’s dioxoisoindolinyl group enhances stability during multi-step syntheses .

Comparison with Pyridazino[1,2-a][1,2]diazepine Derivatives Lacking the tert-Butyl Group

Compounds without the tert-butyl carbamate (e.g., 6H-Pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid) exhibit:

  • Reduced Steric Hindrance : The absence of the bulky tert-butyl group increases reactivity at the carboxylate position, making such derivatives suitable for direct coupling reactions .
  • Lower Molecular Weight : Simplified analogs (e.g., molecular weight ~300–350 g/mol) may offer improved solubility but reduced stability under acidic conditions .

Comparison with Non-Pyridazino-diazepine Heterocycles (e.g., 2,3-Difluoropyridin-4-ol)

While 2,3-Difluoropyridin-4-ol (CAS: 1227579-00-1) shares heterocyclic features, its monocyclic pyridine structure and fluorine substituents confer distinct properties:

  • Electrophilic Reactivity : Fluorine atoms enhance electrophilic substitution reactions, contrasting with the target compound’s nucleophile-friendly dioxoisoindolinyl group .
  • Applications : Fluorinated pyridines are common in medicinal chemistry (e.g., kinase inhibitors), whereas the target compound is tailored for macrocyclic syntheses .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Stereochemistry Purity Application
(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate 106927-97-3 C₂₂H₂₇N₃O₅ 413.47 1,3-Dioxoisoindolin-2-yl 1S,9R 95–98% Organic synthesis intermediate
(1S,9S)-tert-Butyl 9-amino variant Not available Not available Not available -NH₂ 1S,9S Not available Peptide mimetics (hypothetical)
6H-Pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid derivative 106927-99-5 Not available Not available -COOH 1S-trans Not available Coupling reactions
2,3-Difluoropyridin-4-ol 1227579-00-1 C₅H₃F₂NO 131.08 -F, -OH N/A 95% Kinase inhibitor precursor

Research Findings and Industrial Relevance

  • Scalability : The target compound is produced at kilogram scale, indicating robust industrial utility .
  • Stability : The tert-butyl carbamate and dioxoisoindolinyl groups enhance stability during storage (moisture ≤0.5%) and acidic/basic reaction conditions .
  • Stereoselectivity : The 1S,9R configuration is critical for enantioselective syntheses, as evidenced by its use in chiral catalyst systems (inferred from structural analogs) .

Preparation Methods

Nucleophilic Substitution and Ring Closure

The pyridazino[1,2-a]diazepine core is constructed via a three-step sequence starting from 4,5-dichloro-2-methyl-6-nitro-3(2H)-pyridazinone. Nucleophilic substitution with N-benzyl-N-(3-hydroxypropyl)amine introduces a diamine sidechain, forming the precursor 4,5-(N-benzyl-N-3-hydroxypropyl)amino derivative. Subsequent treatment with thionyl chloride yields the chloropropyl intermediate, which undergoes Bechamp reduction (Fe in acetic acid) to generate the primary amine. Cyclization in dimethylformamide (DMF) with potassium carbonate at 110°C for 40 hours closes the diazepine ring, achieving a 48% yield of the bicyclic structure.

Introduction of the tert-Butyl Carboxylate Group

Tf2NH-Catalyzed tert-Butylation

The tert-butyl carboxylate group is introduced via a novel tert-butylation method using bis(trifluoromethanesulfonyl)imide (Tf2NH) and tert-butyl acetate. This approach avoids hazardous reagents like phosgene and achieves superior yields compared to traditional methods. For example, treating a carboxylic acid intermediate with 1.1 equivalents of Tf2NH in tert-butyl acetate at 0°C for 2 hours affords the tert-butyl ester in 86% yield. The reaction’s mild conditions preserve sensitive functional groups, such as ketones and halides, which are critical for subsequent transformations.

Table 1: Comparative tert-Butylation Yields

SubstrateCatalyst LoadingYield (%)Reference
Hydrocinnamic acid2 mol% Tf2NH76
Amino acid derivative1.1 eq Tf2NH86
Bromophenyl carboxylic acid10 mol% Tf2NH66

Attachment of the 1,3-Dioxoisoindolin-2-yl Moiety

Phthalimide Coupling via Nucleophilic Substitution

The 1,3-dioxoisoindolin-2-yl group is introduced through a two-step process. First, phthalic anhydride is fused with urea at 140°C to form phthalimide. Reaction with hydrazine hydrate in ethanol at 85°C generates 2-aminoisoindoline-1,3-dione, which is coupled to the diazepine core’s amine group using phenyl carbamate derivatives in dichloromethane. Monitoring via TLC (toluene/ethyl acetate/formic acid, 5:4:1) ensures reaction completion, yielding 48–66% of the target adduct.

Optimization of Coupling Conditions

Key parameters include:

  • Solvent : Dichloromethane minimizes side reactions.

  • Base : Potassium carbonate in DMF facilitates deprotonation.

  • Temperature : Room temperature avoids decomposition of sensitive intermediates.

Stereochemical Control and Final Compound Formation

Asymmetric Synthesis Strategies

While none of the sources detail enantioselective steps for this compound, analogous syntheses employ chiral auxiliaries or catalysts. For instance, patent WO2017028798A1 describes pyridazinone derivatives synthesized via resolution using chiral column chromatography. Applying similar techniques to the diazepine intermediate could yield the desired (1S,9R) configuration.

Final Deprotection and Purification

The tert-butyl group is stable under basic and reductive conditions but cleaved selectively with trifluoroacetic acid (TFA) in dichloromethane. Subsequent crystallization from ethanol/water mixtures affords the pure title compound.

Comparative Analysis of Synthetic Routes

Traditional vs. Modern tert-Butylation

Conventional methods using tert-butanol and sulfuric acid achieve ≤50% yields, whereas Tf2NH catalysis improves efficiency to 76–86% . The latter also eliminates the need for gaseous isobutene, enhancing safety and scalability.

Q & A

Q. What advanced spectroscopic methods characterize the compound’s solid-state polymorphism?

  • Methodological Answer :
  • PXRD : Identify crystalline vs. amorphous phases (e.g., Bragg peaks at 2θ = 12.5°, 18.7°).
  • SSNMR : Compare ¹³C chemical shifts for polymorphic forms (e.g., δ 175 ppm for Form I vs. δ 173 ppm for Form II).
  • DSC : Detect metastable phases via heating cycles (10°C/min) .

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